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For Researchers, Scientists, and Drug Development Professionals

The CCR5 receptor is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1,

making it a critical target in HIV research and drug development. A naturally occurring 32-base

pair deletion in the CCR5 gene (CCR5Δ32) results in a truncated, non-functional protein that is

not expressed on the cell surface.[1][2] Individuals homozygous for the CCR5Δ32 allele are

highly resistant to R5 HIV-1 infection.[3][4][5] This guide provides a comprehensive comparison

of methods to validate the expression and stability of the CCR5Δ32 protein, supported by

experimental data, to aid in the research and development of HIV resistance strategies.

Data Presentation: Quantitative Analysis of
CCR5Δ32 Expression and HIV-1 Resistance
The expression level of the CCR5Δ32 protein has been shown to be a critical determinant of

resistance to HIV-1.[6][7] Studies have demonstrated a direct correlation between higher

intracellular levels of CCR5Δ32 and increased inhibition of both R5 and X4 tropic HIV-1 strains.

[6]
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Table 1: Endogenous CCR5Δ32 Protein Expression in PBMCs from CCR5-/- Individuals

HIV Status
Number of
Individuals

Detectable
CCR5Δ32 Protein

Relative
Expression Level

HIV-negative 25 25/25 High

HIV-positive 6 2/6 Low to undetectable

Data summarized from Agrawal et al., 2007.[6][8] This table illustrates that while all HIV-

negative individuals homozygous for the CCR5Δ32 mutation showed high levels of the protein,

it was absent or at very low levels in the majority of HIV-positive individuals with the same

genotype, suggesting a potential loss of the protein's protective effect.[6][8]

Table 2: Correlation of Adenovirus-mediated CCR5Δ32 Expression with HIV-1 Inhibition

Adenovirus
Vector (Ad5)

Multiplicity of
Infection (MOI)

Intracellular
CCR5Δ32
Expression

Inhibition of
R5 HIV-1
Infection

Inhibition of
X4 HIV-1
Infection

Ad5/Δ32 Increasing
Correlated

Increase

Correlated

Increase

Correlated

Increase

Ad5 (Control) N/A None No Inhibition No Inhibition

Data summarized from Agrawal et al., 2007.[6] This table demonstrates that exogenously

expressed CCR5Δ32 can confer resistance to both R5 and X4 HIV-1 strains in a dose-

dependent manner.[6]

Experimental Protocols
Accurate validation of CCR5Δ32 expression and stability is paramount for research in this field.

Below are detailed methodologies for key experiments.

Western Blotting for CCR5Δ32 Protein Detection
This protocol is for the detection of the intracellular CCR5Δ32 protein.
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Materials:

Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protein assay kit (e.g., BCA assay)

4X SDS sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody: Polyclonal antiserum raised against the 31 frameshift amino acid residues

of CCR5Δ32[6]

HRP-conjugated secondary antibody

ECL chemiluminescence detection kit

Phosphate Buffered Saline (PBS)

Tris-Buffered Saline with Tween 20 (TBST)

Procedure:

Cell Lysis:

Harvest cells and wash once with ice-cold PBS.[9]

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice.

Sonicate the lysate to ensure complete cell disruption.[9]

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Protein Quantification:
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Determine the protein concentration of the lysate using a protein assay kit.

Sample Preparation:

Mix a standardized amount of protein (e.g., 30 µg) with 4X SDS sample buffer.[9]

Boil the samples for 5 minutes and then cool on ice.[9]

Gel Electrophoresis and Transfer:

Load the samples onto an SDS-PAGE gel and run the electrophoresis.[9]

Transfer the separated proteins to a PVDF membrane.[9]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CCR5Δ32 antibody overnight at 4°C.[9]

Wash the membrane three times with TBST for 5 minutes each.[9]

Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at

room temperature.[9]

Wash the membrane three times with TBST for 5 minutes each.[9]

Detection:

Apply the ECL detection reagent and visualize the protein bands using a

chemiluminescence imaging system.[9]

Flow Cytometry for Cell Surface CCR5 and CXCR4
Analysis
This protocol is for quantifying the percentage of cells expressing CCR5 and CXCR4 on their

surface. Note that the CCR5Δ32 protein is not detected on the cell surface.[1][2]

Materials:
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FACS buffer (e.g., PBS with 1% BSA)

Fluorochrome-conjugated antibodies:

Anti-human CCR5 (e.g., 2D7-FITC)[10]

Anti-human CXCR4 (e.g., 12G5-PE)[10]

Anti-human CD4 (e.g., FITC-CD4)[6]

Isotype control antibodies[10]

FACS tubes

Flow cytometer

Procedure:

Cell Preparation:

Harvest cells and wash twice with cold FACS buffer.[11]

Resuspend the cell pellet in 100 µL of FACS buffer.[11]

Antibody Staining:

Add the fluorochrome-conjugated antibodies at their predetermined optimal

concentrations.[11] Include isotype controls in separate tubes.

Incubate the cells for 30 minutes at 4°C in the dark.[10][11]

Washing:

Wash the cells twice with 2 mL of cold FACS buffer.[11]

Data Acquisition:

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.[11]
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Acquire the samples on a flow cytometer, collecting a sufficient number of events.[11]

Data Analysis:

Gate on the cell population of interest based on forward and side scatter properties.[11]

Further gate on CD4+ cells if triple staining is performed.

Quantify the percentage of CCR5 and CXCR4 positive cells and the mean fluorescence

intensity (MFI).[11]

Pulse-Chase Analysis for Protein Stability
This protocol is used to determine the stability of the CCR5Δ32 protein over time.

Materials:

Pulse medium: Methionine and cysteine-free medium containing 35S-labeled

methionine/cysteine.

Chase medium: Complete medium supplemented with excess unlabeled methionine and

cysteine.

Lysis buffer (as for Western blotting)

Primary antibody for immunoprecipitation (anti-CCR5Δ32)

Protein A/G agarose beads

SDS-PAGE and autoradiography equipment

Procedure:

Pulse Labeling:

Starve cells in methionine/cysteine-free medium.[12]

Incubate cells with pulse medium for a short period (e.g., 2 minutes) to label newly

synthesized proteins.[13]
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Chase:

Remove the pulse medium and wash the cells.

Add chase medium and collect cell samples at various time points (e.g., 0, 5, 10, 15, 20

minutes).[13]

Immunoprecipitation:

Lyse the cells at each time point.

Incubate the lysate with the anti-CCR5Δ32 antibody to capture the protein.

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

Analysis:

Elute the proteins from the beads and separate them by SDS-PAGE.

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the

radiolabeled protein.

Quantify the band intensity at each time point to determine the rate of protein degradation.

Mandatory Visualization
The following diagrams illustrate key experimental workflows and the proposed signaling

impact of the CCR5Δ32 mutation.

Sample Preparation Electrophoresis & Transfer Immunodetection

Cell Harvest Cell Lysis Protein Quantification SDS Sample Prep SDS-PAGE PVDF Transfer Blocking Primary Antibody
(anti-CCR5Δ32)
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(HRP-conjugated) ECL Detection
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Caption: Western Blotting Workflow for CCR5Δ32 Detection.
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Caption: Flow Cytometry Workflow for Surface Receptor Analysis.
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Caption: Impact of CCR5Δ32 Mutation on HIV-1 Co-receptor Availability.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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